molecular formula C14H16ClN5O2 B14015807 ethyl N-[5,6-diamino-4-(4-chloroanilino)-2-pyridyl]carbamate CAS No. 19270-38-3

ethyl N-[5,6-diamino-4-(4-chloroanilino)-2-pyridyl]carbamate

Cat. No.: B14015807
CAS No.: 19270-38-3
M. Wt: 321.76 g/mol
InChI Key: OKAHXLWUQKELEX-UHFFFAOYSA-N
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Description

Ethyl N-[5,6-diamino-4-[(4-chlorophenyl)amino]pyridin-2-yl]carbamate is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[5,6-diamino-4-[(4-chlorophenyl)amino]pyridin-2-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[5,6-diamino-4-[(4-chlorophenyl)amino]pyridin-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-[5,6-diamino-4-[(4-chlorophenyl)amino]pyridin-2-yl]carbamate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: Used in studies involving enzyme inhibition and receptor binding.

    Materials Science: Investigated for its properties as a building block in the synthesis of advanced materials.

    Industrial Applications: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl N-[5,6-diamino-4-[(4-chlorophenyl)amino]pyridin-2-yl]carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[5,6-diamino-4-[(4-chlorophenyl)amino]pyridin-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific disciplines.

Properties

CAS No.

19270-38-3

Molecular Formula

C14H16ClN5O2

Molecular Weight

321.76 g/mol

IUPAC Name

ethyl N-[5,6-diamino-4-(4-chloroanilino)pyridin-2-yl]carbamate

InChI

InChI=1S/C14H16ClN5O2/c1-2-22-14(21)20-11-7-10(12(16)13(17)19-11)18-9-5-3-8(15)4-6-9/h3-7H,2,16H2,1H3,(H4,17,18,19,20,21)

InChI Key

OKAHXLWUQKELEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C(C(=C1)NC2=CC=C(C=C2)Cl)N)N

Origin of Product

United States

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